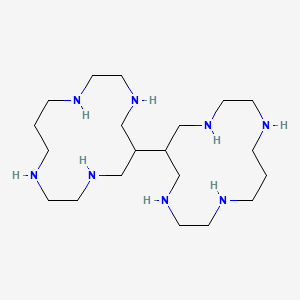
6,6'-Bi-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound with the molecular formula C20H46N8. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane typically involves the reduction of 6,6’-bi-1,4,8,11-tetraazacyclotetradecan-5,7-dione using diborane in bis(2-methoxyethyl) ether . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques, followed by purification processes such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper and nickel.
Substitution: Can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., CuCl2, NiCl2) and reducing agents like diborane . The reactions are typically carried out in solvents such as bis(2-methoxyethyl) ether under controlled temperature conditions .
Major Products
The major products formed from these reactions are metal complexes, which have distinct spectral and electrochemical properties .
Scientific Research Applications
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Mechanism of Action
The mechanism by which 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane exerts its effects involves the formation of stable metal complexes. The compound’s nitrogen atoms coordinate with metal ions, stabilizing them and altering their chemical properties . This coordination can influence various molecular pathways, depending on the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound that also forms stable metal complexes.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Known for its protonation properties and relevance in polyaza polycarboxylic macrocycles.
Uniqueness
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is unique due to its ability to form ditopic receptors for homo- and hetero-bimetallic complexes, which is not commonly observed in similar compounds . This property makes it particularly valuable in coordination chemistry and related fields .
Properties
CAS No. |
102632-51-9 |
|---|---|
Molecular Formula |
C20H46N8 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
6-(1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C20H46N8/c1-3-21-7-11-25-15-19(16-26-12-8-22-4-1)20-17-27-13-9-23-5-2-6-24-10-14-28-18-20/h19-28H,1-18H2 |
InChI Key |
KQMSYFWGOQIZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCC(CNCCNC1)C2CNCCNCCCNCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


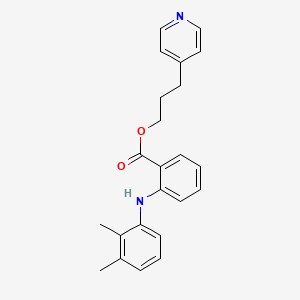

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)
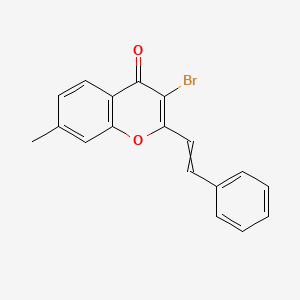
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
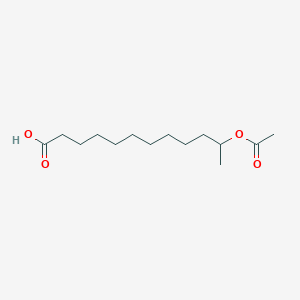
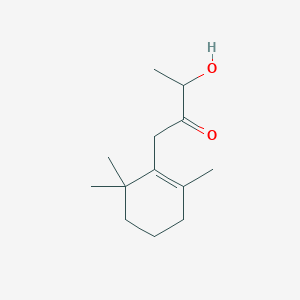
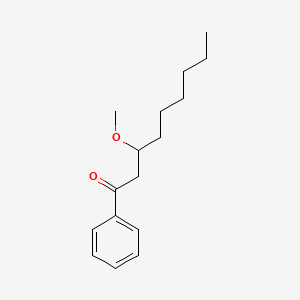

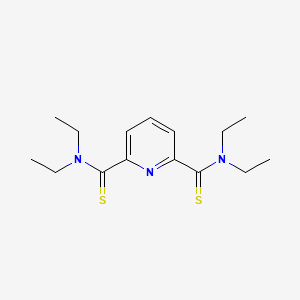

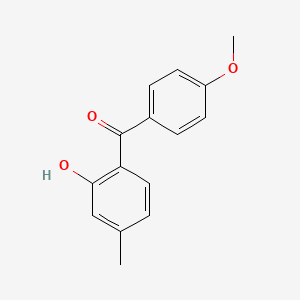
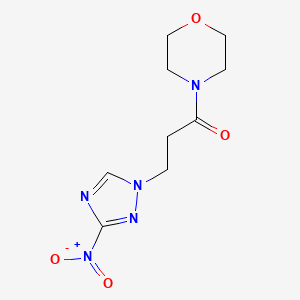
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
